AGN 193109 is a synthetic retinoid analog classified as a pan-retinoic acid receptor (RAR) antagonist. [ [], [] ] It exhibits high affinity for all three RAR subtypes (RARα, RARβ, and RARγ) with Kd values in the low nanomolar range. [ [], [] ] AGN 193109 is specifically designed to interact with RARs and does not bind to retinoid X receptors (RXRs). [ [], [] ] The compound serves as a valuable tool in scientific research for investigating the biological roles of retinoids and their receptors, particularly in the context of embryonic development, cell differentiation, and disease models.
Notably, AGN 193109 has been characterized as an inverse agonist in certain experimental contexts. [ [], [], [] ] This implies that it can actively repress basal transcriptional activity of RARs, in addition to blocking the effects of RAR agonists.
AGN 193109 exerts its effects by competitively binding to RARs, preventing the binding of endogenous retinoids like all-trans-retinoic acid (ATRA). [ [], [], [] ] By occupying the ligand-binding pocket of RARs, AGN 193109 hinders the formation of functional RAR-RXR heterodimers, which are crucial for regulating gene expression. [ [], [] ] Consequently, it can block the transcriptional activation of genes normally regulated by retinoids, effectively antagonizing retinoid signaling.
In specific cellular contexts, AGN 193109 acts as an inverse agonist. [ [], [], [] ] Instead of simply blocking agonist activity, it actively reduces the basal transcriptional activity of RARs, leading to effects opposite to those of RAR agonists. This suggests a more complex interaction with the receptor and its associated co-regulators, potentially influencing the recruitment of corepressors to the RAR complex. [ [] ]
Notably, despite its primary role as an RAR antagonist, AGN 193109 has also been reported to influence the aryl hydrocarbon receptor (AhR) pathway. [ [], [] ] While the exact mechanism remains unclear, evidence suggests that certain synthetic retinoids, including AGN 193109, can directly bind to AhR and activate the AhR/Arnt pathway, leading to the induction of genes like CYP1A1.
3.1 Embryonic Development:* Craniofacial Development: AGN 193109 administration during mouse embryogenesis induces craniofacial malformations, mimicking certain aspects of vitamin A deficiency syndrome. This highlights the essential role of retinoid signaling in facial development. [ [], [] ]* Limb Development: While retinoids are known to influence limb development, AGN 193109 administration during specific stages of limb bud formation does not induce limb defects in mice. This suggests a more complex interplay of retinoid signaling in limb development than initially anticipated. [ [] ]* Eye Development: Blocking RAR function with AGN 193109 during mouse embryogenesis leads to ocular abnormalities, supporting the crucial role of retinoid signaling in eye development. [ [] ]* Hindbrain Patterning: AGN 193109 treatment disrupts hindbrain segmentation in Xenopus embryos, emphasizing the importance of retinoid signaling in establishing the proper organization of the vertebrate nervous system. [ [] ]
3.2 Cell Differentiation and Proliferation:* Chondrocyte Maturation: AGN 193109 inhibits chondrocyte maturation and endochondral bone formation in chick embryos, indicating the necessity of retinoid signaling for this process. [ [] ] * Hematopoiesis: AGN 193109 treatment blocks the development of primitive blood cells in zebrafish embryos and murine hematopoietic cultures, suggesting a role for retinoid signaling in regulating early hematopoiesis. [ [] ]* Epithelial Differentiation: In human keratinocytes, AGN 193109 exhibits divergent effects compared to RAR agonists, implying complex and context-dependent interplay between agonists and inverse agonists in regulating gene expression during epithelial differentiation. [ [] ]* Skin Development: AGN 193109 delays differentiation and maturation of fetal skin and hair follicles in mice, demonstrating the role of retinoid signaling in skin development. [ [] ]* Sebocyte Proliferation: AGN 193109 antagonizes the anti-proliferative activity of various retinoic acid isomers in human sebocytes, highlighting the role of RARs in mediating the effects of retinoids on sebum production. [ [] ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: